3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide
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Overview
Description
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₁₂ClN₃O₂S It is a sulfonamide derivative, characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring, and a chlorophenyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-chloronitrobenzene, undergoes nitration to introduce nitro groups at the 3 and 4 positions.
Reduction: The dinitro compound is then reduced to form the corresponding diamine.
Sulfonation: The diamine is reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, to form the sulfonamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the amino groups may participate in hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4-diamino-N-(4-chlorophenyl)benzenesulfonamide
- 3,4-diamino-N-(2-bromophenyl)benzenesulfonamide
- 3,4-diamino-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two amino groups also provides multiple sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHWVVQPRDCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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